molecular formula C8H13NO B8631991 1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE CAS No. 331281-32-4

1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE

カタログ番号: B8631991
CAS番号: 331281-32-4
分子量: 139.19 g/mol
InChIキー: USQPJNABADJYSL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Cyclopropylmethyl)-3-pyrrolidinone is a chemical compound of significant interest in pharmaceutical research and development, serving as a versatile synthetic intermediate. It features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is a privileged scaffold in medicinal chemistry due to its ability to contribute to stereochemistry and explore three-dimensional pharmacophore space . The compound is further functionalized with a cyclopropylmethyl group, a substituent known for its ability to impart favorable metabolic stability and distinct steric and electronic properties to drug candidates . The pyrrolidine ring is a common structural motif found in numerous biologically active molecules and approved drugs . Its saturated nature and non-planar structure allow for efficient exploration of the pharmacophore space, which is crucial for optimizing interactions with biological targets . The cyclopropyl group is a strategic element in drug design, often used to constrain molecular conformation and reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes, thereby potentially improving the metabolic stability and half-life of research compounds . As a key building block, this compound is intended for the synthesis of novel compounds for biological evaluation. Researchers can leverage this compound to develop potential ligands for various therapeutic targets. This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic or therapeutic use.

特性

CAS番号

331281-32-4

分子式

C8H13NO

分子量

139.19 g/mol

IUPAC名

1-(cyclopropylmethyl)pyrrolidin-3-one

InChI

InChI=1S/C8H13NO/c10-8-3-4-9(6-8)5-7-1-2-7/h7H,1-6H2

InChIキー

USQPJNABADJYSL-UHFFFAOYSA-N

正規SMILES

C1CC1CN2CCC(=O)C2

製品の起源

United States

化学反応の分析

1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE undergoes various chemical reactions, including:

科学的研究の応用

1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE has several applications in scientific research:

作用機序

The mechanism of action of 1-(CYCLOPROPYLMETHYL)-3-PYRROLIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. Molecular docking studies have shown that the interaction with specific proteins, such as Akt, may be a predominant mechanism of action .

類似化合物との比較

1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid

  • Structure : Differs by the addition of a carboxylic acid group at position 3 and a ketone at position 3.
  • Molecular Formula: C₉H₁₃NO₃ vs. C₈H₁₁NO for the target compound.
  • Key Differences: Increased polarity and water solubility due to the carboxylic acid group. Potential for hydrogen bonding and salt formation, enhancing bioavailability in drug design.
  • Applications : Likely used in peptide mimetics or as a bifunctional intermediate in organic synthesis .

1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

  • Structure : Incorporates a chloro-fluorophenyl group and an oxadiazole ring.
  • Molecular Formula : C₁₆H₁₄ClFN₃O₂.
  • Key Differences :
    • Aromatic and heteroaromatic substituents enhance π-π stacking and metabolic stability.
    • The oxadiazole moiety improves resistance to enzymatic degradation, making it suitable for bioactive molecules.
  • Applications: Potential use in antimicrobial or CNS-targeting pharmaceuticals due to dual electronegative substituents .

1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one

  • Structure : Substituted with a chloropyrazinyl group.
  • Molecular Formula : C₈H₈ClN₃O.
  • Key Differences :
    • Pyrazine ring introduces aromaticity and electron-withdrawing effects, altering reactivity in nucleophilic substitutions.
    • Chlorine atom may enhance binding to biological targets (e.g., kinase inhibitors).
  • Applications : Candidate for anticancer or antiviral therapies .

1-(2-Pyrimidinyl)-3-pyrrolidinone

  • Structure : Pyrimidine substituent at position 1.
  • Molecular Formula : C₇H₈N₃O.
  • Key Differences :
    • Pyrimidine’s hydrogen-bonding capacity improves target affinity in drug-receptor interactions.
    • Higher density (1.285 g/cm³) and predicted boiling point (357.4°C) compared to the target compound.
  • Applications : Likely explored in nucleotide analogs or enzyme inhibitors .

1-(3-Hydroxypropyl)-2-pyrrolidinone

  • Structure : Hydroxypropyl group at position 1.
  • Molecular Formula: C₇H₁₃NO₂.
  • Key Differences :
    • Hydroxyl group increases hydrophilicity, making it a solvent or permeation enhancer in formulations.
    • Lower logP compared to the cyclopropylmethyl analog.
  • Applications : Used in cosmetics or transdermal drug delivery systems .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-(Cyclopropylmethyl)-3-pyrrolidinone C₈H₁₁NO 139.18 Cyclopropylmethyl Moderate lipophilicity, rigid core
1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid C₉H₁₃NO₃ 199.21 Cyclopropylmethyl, carboxylic acid High polarity, hydrogen bonding
1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one C₁₆H₁₄ClFN₃O₂ 346.76 Chloro-fluorophenyl, oxadiazole Metabolic stability, aromaticity
1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one C₈H₈ClN₃O 213.62 Chloropyrazinyl Electrophilic reactivity
1-(2-Pyrimidinyl)-3-pyrrolidinone C₇H₈N₃O 150.16 Pyrimidinyl High density (1.285 g/cm³)
1-(3-Hydroxypropyl)-2-pyrrolidinone C₇H₁₃NO₂ 143.18 Hydroxypropyl Hydrophilic, low logP

Q & A

Q. What are the key synthetic strategies for preparing 1-(cyclopropylmethyl)-3-pyrrolidinone, and how do reaction conditions influence yield and purity?

Synthetic routes often involve cyclopropane ring formation and subsequent functionalization. For example, cyclopropylmethyl bromide (a precursor) can react with pyrrolidinone derivatives under nucleophilic substitution conditions . Optimization of solvent polarity (e.g., DCM vs. THF) and temperature is critical to minimize side reactions like ring-opening of the cyclopropane. Purification via column chromatography (silica gel, gradient elution) is recommended to isolate the product from unreacted intermediates, as demonstrated in analogous piperazine derivatives .

Q. How should researchers handle stability and storage of this compound to prevent decomposition?

The compound’s stability depends on avoiding moisture and light. Store at 0–6°C in inert atmospheres (argon or nitrogen) to suppress oxidation or hydrolysis of the cyclopropane ring. Stability studies for related compounds suggest monitoring via TLC or HPLC every 3 months to detect degradation products like cyclopropane-opened derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Use PPE including nitrile gloves, lab coats, and safety goggles. Respiratory protection (P95/P1 filters) is advised if airborne particles are generated during synthesis . Emergency procedures should include eye rinsing (S26) and skin decontamination with water and soap .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data for stereoisomers of cyclopropylmethyl-substituted heterocycles?

Stereoisomerism in cyclopropylmethyl derivatives (e.g., cis/trans configurations) leads to split signals in 1^1H NMR. For example, diastereomers of 1-(cyclopropylmethyl)piperazine show distinct splitting patterns in the 2.0–3.0 ppm range (cyclopropyl CH2_2 and piperazine protons) . Advanced techniques like NOESY or COSY can differentiate stereoisomers by analyzing spatial correlations.

Q. What computational methods are effective for predicting the reactivity of the cyclopropane ring in this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model ring strain and predict sites prone to electrophilic attack. Studies on cyclopropane analogs suggest that the ring’s C–C bonds exhibit bond dissociation energies of ~60–65 kcal/mol, making them susceptible to ring-opening under acidic conditions .

Q. How can researchers design assays to evaluate the biological activity of this compound while mitigating false positives from impurities?

  • Step 1: Synthesize high-purity batches (≥95% by GC/HPLC) and confirm via 1^1H NMR and HRMS .
  • Step 2: Use orthogonal assays (e.g., enzyme inhibition + cell viability) to distinguish target-specific activity from non-specific effects.
  • Step 3: Include impurity controls (e.g., cyclopropane-opened analogs) to validate results .

Methodological Challenges and Solutions

Q. Why do some synthetic routes yield low enantiomeric excess (ee) for cyclopropylmethyl derivatives, and how can this be addressed?

Low ee often arises from racemization during cyclopropane formation. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) can improve stereocontrol. For example, enantioselective synthesis of cyclopropylmethyl-piperazine achieved 85% ee using chiral ligands .

Q. How should researchers address discrepancies in reported logP values for this compound?

LogP values vary due to measurement methods (shake-flask vs. HPLC). Standardize measurements using the OECD 117 guideline (HPLC with C18 column, isocratic elution). Computational tools like ACD/Labs or XLogP3 can cross-validate experimental data .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。